Teflic acid

Catalog No.
S1938553
CAS No.
57458-27-2
M.F
F5HOTe
M. Wt
239.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teflic acid

CAS Number

57458-27-2

Product Name

Teflic acid

Molecular Formula

F5HOTe

Molecular Weight

239.6 g/mol

InChI

InChI=1S/F5HOTe/c1-7(2,3,4,5)6/h6H

InChI Key

OAOSLENTGBMCNC-UHFFFAOYSA-N

SMILES

O[Te](F)(F)(F)(F)F

Canonical SMILES

O[Te](F)(F)(F)(F)F

The exact mass of the compound Teflic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Teflic acid, scientifically known as pentafluoroorthotelluric acid, is a chemical compound with the formula HOTeF5_5. It is a strong acid derived from orthotelluric acid, which has the formula Te(OH)6_6. Teflic acid is characterized by its high acidity and the presence of five fluorine atoms attached to the tellurium atom, making it a unique member of the tellurium acid family. This compound exists predominantly in aqueous solutions and is notable for its strong oxidizing properties .

, particularly those involving fluorinated compounds. Additionally, due to its oxidizing capabilities, it can be utilized in synthesizing other tellurium compounds and as a reagent in organic synthesis .

Moreover, Teflic acid's ability to form stable salts makes it valuable in the preparation of advanced materials and potential applications in semiconductor technology.

Teflic acid can be synthesized through several methods. One common approach involves the reaction of tellurium dioxide with fluorine gas in the presence of a suitable solvent. The general reaction can be represented as follows:

TeO2+5F2HOTeF5+2O2\text{TeO}_2+5\text{F}_2\rightarrow \text{HOTeF}_5+2\text{O}_2

This method highlights the importance of fluorination in producing Teflic acid from its precursors. Other synthetic routes may involve more complex fluorination processes or the reaction of telluric acid with fluorinating agents .

Interaction studies involving Teflic acid focus on its reactivity with various substrates. Research indicates that Teflic acid can interact with organic molecules, leading to proton transfer and subsequent reactions that modify the structure of these molecules. The dynamics of these interactions are influenced by the presence of solvent and temperature conditions, which affect the stability and reactivity of Teflic acid .

Teflic acid shares similarities with other tellurium-containing acids but is distinguished by its unique fluorination and acidity. Below is a comparison with similar compounds:

Compound NameFormulaKey Characteristics
Orthotelluric AcidTe(OH)6_6Weak dibasic acid; forms tellurate salts
Tellurous AcidH2_2TeO3_3Contains tellurium in +4 oxidation state
Telluric AcidH2_2TeO6_6Related to orthotelluric acid; weaker acidity
Hydrogen TellurideH2_2TeUnstable gas; forms hydrotelluric acid

Teflic acid's uniqueness lies in its high acidity and reactivity due to the presence of multiple fluorine atoms, which significantly enhance its oxidative properties compared to other tellurium acids .

Microwave Spectroscopy Studies

The most comprehensive experimental investigation of teflic acid structure was conducted using supersonic jet-expansion Fourier transform microwave spectroscopy, examining ten isotopologues across the frequency range of 3-25 GHz [3] [4]. This extensive study revealed a remarkable structural phenomenon: despite teflic acid possessing an asymmetric equilibrium structure, the delocalization of the hydrogen atom leads to a symmetric top vibrational ground state structure [3] [4].

The microwave spectroscopy investigation provided crucial insights into the zero-point structure of teflic acid. The experimental rotational constants obtained from these measurements enabled the determination of the zero-point structure with unprecedented accuracy [3]. The study demonstrated that the hydrogen atom undergoes significant delocalization, effectively "blurring out" its position and creating a time-averaged symmetric structure in the vibrational ground state [3].

The delocalization dynamics of the hydrogen atom represent a unique aspect of teflic acid structure. The hydrogen atom exhibits tunneling motion between equivalent positions, resulting in a symmetric top behavior despite the molecule's inherently asymmetric equilibrium geometry [3]. This delocalization effect is particularly pronounced due to the relatively light mass of hydrogen compared to the tellurium center and the surrounding fluorine atoms [3].

X-ray Crystallographic Insights

X-ray crystallographic studies of teflic acid derivatives and related pentafluoroorthotellurate compounds have provided valuable structural information [5] [6]. Crystal structures of teflate-containing compounds reveal that the tellurium center adopts a slightly distorted octahedral geometry [7] [2]. The Te-O bond length in crystalline teflate compounds typically ranges from 175.0 to 190.0 picometers, with variations depending on the coordination environment and crystal packing effects [6] [8].

In crystallographic studies of gold-containing teflate complexes, the asymmetric unit contains multiple teflate molecules with characteristic Te-O bond lengths around 180.3 picometers and average Te-F distances of 187.0 picometers [6]. The octahedral geometry around tellurium is slightly distorted from ideal symmetry, with the hydroxyl group occupying one of the coordination sites [5].

The crystal structures consistently show that teflic acid and its derivatives maintain the octahedral coordination geometry around tellurium, with the five fluorine atoms and one oxygen atom (bearing the hydroxyl group) forming a distorted octahedral arrangement [7] [2]. The distortion from ideal octahedral symmetry is attributed to the different bonding characteristics of the Te-O bond compared to the Te-F bonds [6].

Equilibrium Geometry from Computational Models

Relativistic Effects on Te–O Bond Length

Computational investigations of teflic acid structure have demonstrated the critical importance of relativistic effects in accurately predicting the Te-O bond length [3] [9]. The heavy tellurium atom (atomic number 52) necessitates the inclusion of relativistic corrections to achieve quantitative agreement with experimental measurements [3].

The equilibrium Te-O bond length determined through the combination of experimental microwave spectroscopy and ab initio calculations achieves picometer-level accuracy, making it an excellent benchmark for computational methods treating relativistic effects [3] [4]. This precision is particularly valuable for validating theoretical approaches used to study heavy atom chemistry [3].

Relativistic effects on tellurium compounds are substantial, with the total relativistic contribution to the NMR shielding tensor ranging from -55 to 658 ppm for various tellurium compounds [9]. The Douglas-Kroll-Hess method and the zeroth-order regular approximation (ZORA) are commonly employed to account for scalar relativistic effects and spin-orbit coupling, respectively [3] [9].

The scalar relativistic effects primarily influence the s-orbital contraction and p-orbital expansion around the tellurium center, directly affecting the Te-O bond length and strength [9]. Spin-orbit coupling introduces additional corrections that are essential for quantitative predictions of spectroscopic properties [9].

Hydrogen Delocalization Dynamics

Computational models have successfully reproduced the hydrogen delocalization phenomenon observed experimentally [3]. The delocalization is driven by the relatively low barrier for hydrogen atom tunneling between equivalent positions around the tellurium center [3]. This tunneling motion results in a time-averaged structure that exhibits higher symmetry than the static equilibrium geometry [3].

The computational treatment of hydrogen delocalization requires careful consideration of vibrational corrections and zero-point energy effects [3]. The large amplitude motion of the hydrogen atom necessitates going beyond the harmonic approximation for accurate structural predictions [3].

Quantum mechanical tunneling calculations reveal that the hydrogen atom can readily interchange between equivalent positions, with the tunneling frequency being much faster than the timescale of the microwave spectroscopy measurements [3]. This rapid tunneling effectively averages out the asymmetric features of the equilibrium structure, resulting in the observed symmetric top behavior [3].

Comparison of Axial vs. Equatorial Ligand Arrangements

The octahedral coordination geometry of teflic acid allows for different arrangements of ligands around the tellurium center [7] [2]. In the context of octahedral geometry, the terms "axial" and "equatorial" refer to the positions relative to a principal axis of symmetry [10] [11].

In teflic acid, the hydroxyl group and one fluorine atom occupy axial positions, while the remaining four fluorine atoms occupy equatorial positions in the octahedral arrangement [7]. This arrangement is slightly distorted from ideal octahedral symmetry due to the different bonding characteristics of the Te-O and Te-F bonds [7] [2].

The axial Te-O bond exhibits different characteristics compared to the equatorial Te-F bonds [7]. The Te-O bond is typically shorter and stronger than the Te-F bonds, reflecting the different electronegativity and bonding properties of oxygen versus fluorine [7] [2]. The axial position of the hydroxyl group is stabilized by the ability of the oxygen atom to form stronger bonds with the tellurium center [7].

The equatorial fluorine atoms are arranged in a nearly planar configuration around the tellurium center, with slight deviations from ideal 90-degree angles due to the distortion caused by the axial hydroxyl group [7] [2]. The Te-F bond lengths in equatorial positions are typically uniform, ranging from 184.8 to 187.4 picometers in crystallographic studies [12].

Computational studies have investigated the energetic differences between different ligand arrangements, confirming that the observed axial-equatorial arrangement represents the most stable configuration for teflic acid [13]. Alternative arrangements, such as placing the hydroxyl group in an equatorial position, result in higher energy structures that are less favorable [13].

Reaction of Barium Tellurate with Fluorosulfonic Acid

The primary synthetic route to teflic acid involves the reaction of barium tellurate with fluorosulfonic acid, first discovered accidentally by Engelbrecht and Sladky in 1964 [1] [2]. This method represents the foundational approach to teflic acid production, despite its inherent limitations.

Chemical Reaction:
BaTeO₄ + 10 HSO₃F → HOTeF₅ + other products

The reaction proceeds through a complex mechanism involving the substitution of hydroxyl groups in the tellurate structure with fluorine atoms from the fluorosulfonic acid. The yield of this reaction is notably low at approximately 25% [1] [3], which presents significant challenges for large-scale production.

Reaction Parameters:

  • Temperature: Room temperature to moderate heating
  • Pressure: Atmospheric pressure
  • Solvent: Fluorosulfonic acid medium
  • Yield: 25%
  • Reaction time: Several hours

The low yield is attributed to the formation of multiple byproducts and the competing reactions that occur in the fluorosulfonic acid medium. The reaction environment is highly corrosive, requiring specialized equipment and careful handling procedures [2].

Hydrolysis of Tellurium Hexafluoride

The hydrolysis of tellurium hexafluoride provides an alternative route to teflic acid synthesis. This method was extensively studied by Fraser and Meikle in 1974, who demonstrated that tellurium hexafluoride undergoes stepwise hydrolysis to produce a series of fluoro-orthotelluric acids [4] [5].

Chemical Reaction:
TeF₆ + H₂O → HOTeF₅ + HF

The hydrolysis process follows a sequential mechanism where fluorine atoms are progressively replaced by hydroxyl groups. The reaction produces fluoro-orthotelluric acids of the general formula TeFₙ(OH)₆₋ₙ, where n ranges from 1 to 4 [4]. Teflic acid represents the first hydrolysis product in this series.

Mechanistic Considerations:

  • The hydrolysis occurs through nucleophilic attack by water molecules
  • The reaction proceeds through intermediate fluorotelluric acid species
  • Complete hydrolysis to orthotelluric acid occurs only over extended periods
  • The stereochemistry of each hydrolysis step has been characterized by ¹²⁵Te NMR spectroscopy [6]

Advantages of this method:

  • Relatively simple reaction conditions
  • Well-characterized mechanism
  • Produces teflic acid as the primary initial product

Disadvantages:

  • Requires handling of highly toxic tellurium hexafluoride
  • Tellurium hexafluoride is expensive and difficult to obtain
  • The reaction must be carefully controlled to prevent over-hydrolysis

Solvent-Mediated Synthesis Approaches

While specific solvent-mediated approaches for teflic acid synthesis are not extensively documented in the literature, the general principles of solvent-mediated synthesis can be applied to this system. The challenge lies in finding suitable solvents that can accommodate the highly acidic nature of teflic acid while maintaining chemical stability.

Potential Solvent Systems:

  • Anhydrous fluorosulfonic acid as both solvent and reactant
  • Inert fluorinated solvents for specialized applications
  • Aprotic solvents with high chemical resistance

The development of solvent-mediated synthesis approaches represents an area requiring further research, particularly for improving reaction yields and product purity. The corrosive nature of the reaction components limits the choice of suitable solvents and reaction vessels.

Industrial-Scale Production Challenges

Industrial-scale production of teflic acid faces numerous technical and economic challenges that have prevented its widespread commercial availability. These challenges span multiple aspects of the production process, from raw material sourcing to final product purification.

Raw Material Challenges:

  • Barium tellurate requires specialized preparation procedures
  • Tellurium hexafluoride is highly toxic and expensive
  • Fluorosulfonic acid is a superacid requiring careful handling
  • Limited availability of high-purity precursor materials

Process Engineering Challenges:

  • Corrosive reaction environment requires specialized materials of construction
  • Low reaction yields result in poor economic viability
  • Heat management in exothermic fluorination reactions
  • Containment of volatile and toxic products

Scale-up Considerations:

  • No established industrial production methods exist
  • Safety protocols for handling superacids and toxic tellurium compounds
  • Environmental regulations for fluorine-containing waste streams
  • Economic analysis shows poor return on investment due to low yields

Economic Factors:

  • High cost of specialized precursor materials
  • Expensive corrosion-resistant equipment requirements
  • Limited market demand for teflic acid
  • Competition from alternative superacid systems

Purification and Isolation Techniques

The purification and isolation of teflic acid present unique challenges due to its volatile nature, moisture sensitivity, and strong acidity. Multiple techniques must be employed in combination to achieve acceptable product purity.

Distillation Methods:
Distillation represents the primary separation technique for teflic acid isolation. However, the volatile nature of the compound and its tendency to decompose at elevated temperatures limit the effectiveness of this approach. Controlled temperature and pressure conditions are essential to prevent thermal decomposition while achieving adequate separation from reaction byproducts.

Crystallization Approaches:
Crystallization of teflic acid requires strictly anhydrous conditions due to its rapid hydrolysis in the presence of water. The compound exists as a volatile, glass-like solid at room temperature, which complicates traditional crystallization procedures. Alternative crystallization media and controlled atmosphere techniques are necessary for successful implementation.

Sublimation Techniques:
Sublimation offers potential advantages for teflic acid purification, particularly for removing non-volatile impurities. The technique requires vacuum systems and precise temperature control to prevent decomposition. While energy-intensive, sublimation can provide high-purity products when properly implemented.

Solvent Extraction Methods:
Solvent extraction faces significant challenges due to the limited availability of solvents that are both compatible with teflic acid and provide adequate separation efficiency. The strong acidity of teflic acid restricts the choice of extraction solvents, and compatibility issues with common organic solvents limit the applicability of this technique.

Advanced Separation Techniques:Modern separation techniques such as molecular distillation, membrane separation, and specialized chromatographic methods may offer improved purification capabilities. However, these techniques require adaptation to handle the corrosive nature of teflic acid and its reaction products.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Teflic acid

Dates

Last modified: 07-22-2023

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